molecular formula C22H20FNO4 B2553551 (Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951996-89-7

(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2553551
CAS No.: 951996-89-7
M. Wt: 381.403
InChI Key: IJVXZVVTRCJHLT-JMIUGGIZSA-N
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Description

(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a structurally complex heterocyclic compound featuring a benzofuro-oxazinone core substituted with a 3-fluorobenzylidene group at position 2 and a tetrahydrofuran-2-ylmethyl moiety at position 6. The Z-configuration of the benzylidene group is critical for its stereochemical and electronic properties.

The benzofuro-oxazinone scaffold is notable for its fused bicyclic system, which confers rigidity and influences binding affinity in biological systems.

Properties

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4/c23-15-4-1-3-14(9-15)10-20-21(25)17-6-7-19-18(22(17)28-20)12-24(13-27-19)11-16-5-2-8-26-16/h1,3-4,6-7,9-10,16H,2,5,8,11-13H2/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVXZVVTRCJHLT-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=CC5=CC(=CC=C5)F)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC(=CC=C5)F)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential biological activities. Its unique structure includes a benzofuroxazine core and a fluorobenzylidene substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structural features include:

  • Benzofuroxazine core : Known for various biological activities.
  • Fluorobenzylidene substituent : May enhance lipophilicity and biological interactions.
  • Tetrahydrofuran group : Improves solubility and reactivity.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities. Here are some key findings related to the biological activity of this compound:

Anticancer Activity

Research indicates that compounds with similar scaffolds can exhibit potent anticancer properties. For instance:

  • IC50 Values : Compounds related to this structure have shown IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative effects .

Antimicrobial Activity

The presence of the tetrahydrofuran moiety is associated with enhanced antimicrobial activity. Compounds with similar features have demonstrated:

  • Antibacterial and antifungal effects : These compounds often exhibit activity against a spectrum of pathogens due to their ability to disrupt cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. The following table summarizes notable compounds sharing structural similarities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
8-HydroxyquinolineHydroxy group on an aromatic ringAnticancer, antiviralKnown for chelating metal ions
Benzofuran derivativesFused benzene and furan ringsNeuroprotective effectsVariations in substituents lead to diverse activities
Tetrahydrofuran derivativesEther functionalitySolubility enhancementUsed in drug formulation

Case Studies

Several case studies highlight the biological potential of related compounds:

  • Antiproliferative Agents : A study on barbituric acid derivatives showed significant antiproliferative activity against cancer cell lines with IC50 values ranging from 0.15 to 1.4 µM . This suggests that similar compounds could have comparable effects.
  • PARP Inhibition : Other studies have focused on tetrahydropyridophthlazinones as potent inhibitors of PARP enzymes, demonstrating excellent potency and favorable pharmacokinetic properties . This mechanism may also be relevant for the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural homology with other benzofuro-oxazinone derivatives, as exemplified by:

(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one : Key Differences: Replacement of the 3-fluorobenzylidene group with a 3,4-dimethoxybenzylidene moiety and substitution of the tetrahydrofuran-methyl group with a 4-methoxyphenyl ring.

(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one :

  • Key Differences : A pyridinylmethylene group replaces the 3-fluorobenzylidene, and a 4-fluorophenethyl chain substitutes the tetrahydrofuran-methyl group.
  • Impact : The pyridine ring introduces basicity and hydrogen-bonding capacity, while the fluorophenethyl group may improve lipophilicity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Dimethoxybenzylidene Analogue Pyridinylmethylene Analogue
Molecular Weight (g/mol) ~425 (estimated) ~463 ~448
LogP (Predicted) 3.2 (moderate lipophilicity) 3.8 (higher lipophilicity) 2.9 (lower lipophilicity)
Hydrogen Bond Acceptors 6 8 7
Solubility Moderate (tetrahydrofuran group) Low (methoxy groups reduce polarity) Higher (pyridine enhances polarity)

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